Propyl 5-(dimethylcarbamoyl)-2-[({[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4-methylthiophene-3-carboxylate
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Overview
Description
PROPYL 5-(DIMETHYLCARBAMOYL)-2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and a thiophene ring, all of which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 5-(DIMETHYLCARBAMOYL)-2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via condensation reactions involving appropriate amines and carbonyl compounds.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of sulfur-containing precursors.
Coupling Reactions: The intermediate compounds are then coupled together using reagents such as coupling agents or catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
PROPYL 5-(DIMETHYLCARBAMOYL)-2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
PROPYL 5-(DIMETHYLCARBAMOYL)-2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a drug candidate due to its unique structure and potential biological activity.
Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique properties may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of PROPYL 5-(DIMETHYLCARBAMOYL)-2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
PROPYL 5-(DIMETHYLCARBAMOYL)-2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: shares similarities with other compounds containing furan, pyrimidine, and thiophene rings.
Similar Compounds: Compounds such as 5-(DIMETHYLCARBAMOYL)-2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE and 5-(DIMETHYLCARBAMOYL)-2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE.
Uniqueness
The uniqueness of PROPYL 5-(DIMETHYLCARBAMOYL)-2-(2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H23F3N4O5S2 |
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Molecular Weight |
556.6 g/mol |
IUPAC Name |
propyl 5-(dimethylcarbamoyl)-2-[[2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H23F3N4O5S2/c1-5-8-35-21(33)17-12(2)18(20(32)30(3)4)37-19(17)29-16(31)11-36-22-27-13(14-7-6-9-34-14)10-15(28-22)23(24,25)26/h6-7,9-10H,5,8,11H2,1-4H3,(H,29,31) |
InChI Key |
BNIHHCNHVZYGLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
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